Physicochemical Property Differentiation: 8-Bromo vs. 8-Methyl Analog
The 8-bromo derivative exhibits a significantly higher calculated lipophilicity (XLogP3) and molecular weight compared to its 8-methyl analog, which directly impacts its predicted ADME profile and synthetic utility [1][2]. This difference in lipophilicity is a critical factor when designing compounds for passive membrane permeability or when assessing potential off-target binding due to non-specific hydrophobic interactions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one (CAS: 248246-44-8): 0.2 |
| Quantified Difference | +0.5 units (3.5x increase in lipophilicity) |
| Conditions | Calculated using XLogP3 method (PubChem data) |
Why This Matters
This quantifiable difference in lipophilicity allows researchers to select the optimal compound for their specific biological or synthetic context, where altered membrane permeability or solubility is desired.
- [1] PubChem. (2024). Compound Summary for CID 135741918 (8-bromo derivative). View Source
- [2] PubChem. (2024). Compound Summary for CID 135741918 (8-bromo derivative). View Source
